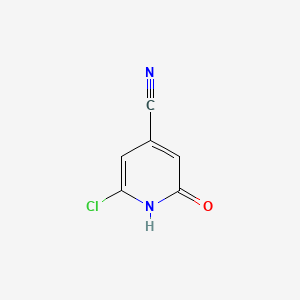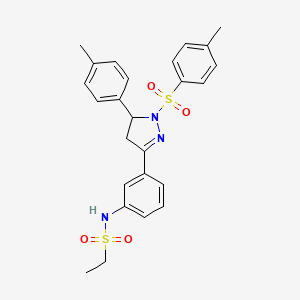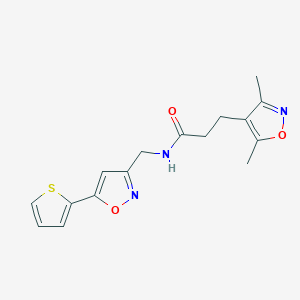![molecular formula C21H16Cl2N2O4 B2990733 Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate CAS No. 338977-49-4](/img/structure/B2990733.png)
Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate is an intriguing organic compound. It is characterized by the presence of multiple functional groups, including a pyridinyl group, a carboxylate ester, and two chlorobenzene moieties. This compound is primarily of interest in the fields of medicinal chemistry and organic synthesis due to its structural complexity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate typically involves multiple steps:
Starting Material Preparation: : The synthesis begins with commercially available starting materials like 3-chlorobenzaldehyde, which undergoes a series of reactions to form intermediates.
Formation of the Pyridinyl Ring: : A key step involves constructing the pyridinyl ring through cyclization reactions.
Chlorination and Carbonylation: : Further chlorination and carbonylation steps introduce the chlorobenzyl and carbonyl functional groups.
Esterification: : Finally, esterification of the benzenecarboxylate moiety completes the synthesis.
These reactions typically require precise control of temperature, pressure, and pH, along with the use of specific catalysts and solvents.
Industrial Production Methods
For large-scale industrial production, the synthesis is optimized to enhance yield and reduce costs. This often involves using more efficient catalysts, optimizing reaction times, and implementing continuous flow processes rather than batch reactions. Industrial methods also prioritize safety and environmental considerations, such as minimizing the use of hazardous solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate undergoes a variety of chemical reactions, including:
Oxidation: : It can be oxidized to introduce further functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert ketone or ester groups into alcohols or other functional groups.
Substitution: : Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
The reagents and conditions for these reactions vary widely but can include:
Oxidizing Agents: : Such as potassium permanganate or chromic acid.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Bases and Acids: : To control the pH and facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used but can include:
Modified Esters and Amides: : Through substitution reactions.
Alcohols and Ketones: : Through oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a building block for more complex molecules. Its functional groups make it a versatile intermediate in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, it is investigated for potential therapeutic effects. The structural features suggest it might interact with specific biological targets, making it a candidate for drug development, particularly in targeting enzymes or receptors.
Industry
In industry, it could be used in the development of new materials or as a precursor for producing other valuable chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate involves its interaction with biological molecules. The carbonyl and pyridinyl groups can interact with enzyme active sites, inhibiting or modulating their activity. The chlorobenzyl groups may enhance binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-({[5-chloro-1-(3-bromobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate
Methyl 4-({[5-fluoro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate
Uniqueness
Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate stands out due to its specific chlorobenzyl substitutions, which may impart unique biological properties and reactivity profiles compared to its analogues.
That was quite the chemical adventure. What caught your interest the most?
Propiedades
IUPAC Name |
methyl 4-[[5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O4/c1-29-21(28)14-5-7-17(8-6-14)24-19(26)15-10-18(23)20(27)25(12-15)11-13-3-2-4-16(22)9-13/h2-10,12H,11H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZFTCZFSFOVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
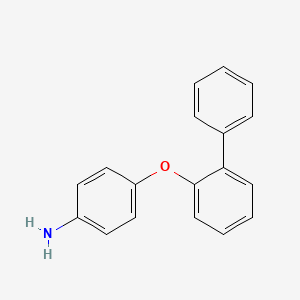
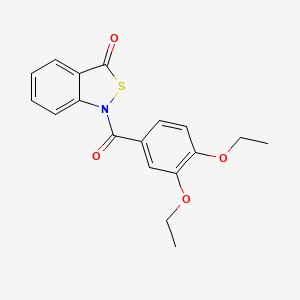
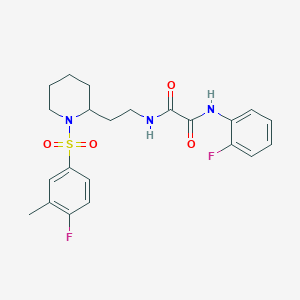
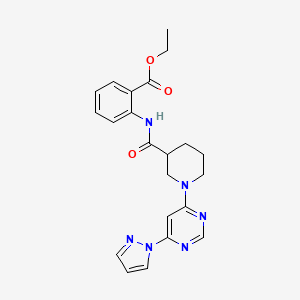
![(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2990659.png)
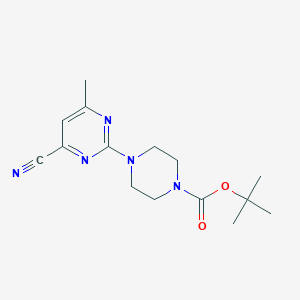
![Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride](/img/structure/B2990662.png)
![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2990664.png)
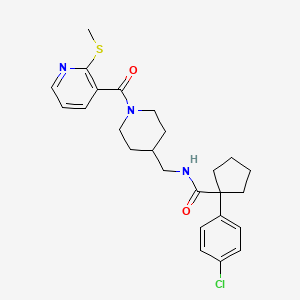

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2990668.png)
